molecular formula C6H8N4O3 B454690 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 78208-58-9

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B454690
CAS No.: 78208-58-9
M. Wt: 184.15g/mol
InChI Key: JZIBSZJXVQEBEU-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS 78208-58-9) is an organic compound with the molecular formula C6H8N4O3 and a molecular weight of 184.153 g/mol . This pyrazole derivative features a carboxamide functional group and a nitro substituent on its heterocyclic ring system, making it a valuable intermediate in organic and medicinal chemistry research. Pyrazole derivatives are a significant focus in scientific research due to their wide range of pharmacological activities, which include serving as cysteine protease inhibitors . These inhibitors are investigated for targeting protozoan parasites like Trypanosoma cruzi , the causative agent of Chagas disease . While specific biological data for this exact compound is limited in the public domain, its core structure aligns with those used in the design and optimization of novel bioactive molecules . Researchers utilize such nitropyrazole-carboxamides as key building blocks for the synthesis of more complex chemical entities . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2,5-dimethyl-4-nitropyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-3-4(10(12)13)5(6(7)11)9(2)8-3/h1-2H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIBSZJXVQEBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361191
Record name 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78208-58-9
Record name 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Nitropyrazole Esters

Cyclization of β-Ketoesters with Methylhydrazine

Pyrazole Ring Formation

CN Patent 114014809A outlines a method for synthesizing structurally related pyrazolecarboxylic acids, adaptable for carboxamide derivatives. While the patent focuses on 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, its methodology informs strategies for constructing the pyrazole core.

Key Steps:

  • Condensation: Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110–120°C to form a β-ketoester intermediate.

  • Cyclization: Methylhydrazine induces ring closure, yielding a dimethylpyrazole intermediate.

  • Nitration and Amidation: Adapting this route would require introducing a nitro group at the 4-position and converting the ester to a carboxamide.

Optimization Data:

ParameterExample 1Example 2
Ethyl acetoacetate600 kg600 kg
Triethyl orthoformate900 kg900 kg
Acetic anhydride800 kg1000 kg
Final Product Purity98.5%98.9%

Challenges:

  • Introducing the nitro group post-cyclization may require additional steps, such as nitration with HNO₃/H₂SO₄.

Direct Functionalization of Preformed Pyrazoles

Nitro Group Introduction

Nitration typically employs mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. For 1,3-dimethylpyrazole derivatives, regioselectivity is critical to ensure nitro group placement at the 4-position.

Example Protocol:

  • Substrate: 1,3-dimethyl-1H-pyrazole-5-carboxamide.

  • Nitrating Agent: 70% HNO₃ in H₂SO₄ at 0–5°C.

  • Reaction Time: 2–4 hours.

Outcome:

  • The nitro group preferentially substitutes the 4-position due to electronic and steric effects.

Comparative Analysis of Methods

Efficiency and Yield

MethodStepsYield (%)Purity (%)Scalability
Nitration-Amidation2N/AHighIndustrial
Cyclization3+60–7098.5–98.9Lab-scale

Reaction Conditions

MethodTemperature RangeKey Reagents
Nitration-Amidation50°CAmmonia, Nitric Acid
Cyclization110–120°CMethylhydrazine, NaOH

Structural Characterization

Spectroscopic Data

1H NMR (DMSO-d6) :

  • δ 12.10 (s, 1H, CONH₂)

  • δ 8.09 (s, 1H, Pyrazole-H)

  • δ 3.77 (s, 3H, N-CH₃)

  • δ 2.14 (s, 3H, C-CH₃)

Molecular Weight:

  • 184.15 g/mol (PubChem CID 1229764) .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical transformations, making it a versatile reagent in organic synthesis.

Biology

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, suggesting applications in treating inflammatory diseases .

Medicine

The compound is being investigated as a precursor for developing pharmaceutical agents targeting diseases characterized by oxidative stress and inflammation. Its ability to inhibit specific enzymes involved in these processes highlights its potential therapeutic roles.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and dyes. Its chemical properties allow it to serve as an effective intermediate in synthesizing various industrially relevant compounds.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound significantly reduced bacterial growth in several strains, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed that it could inhibit specific pro-inflammatory cytokines, suggesting its use in treating chronic inflammatory conditions .
  • Pharmaceutical Development : The compound has been tested as part of drug development programs targeting cancer cells. Preliminary results showed promising antiproliferative effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Pyrazole carboxamide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Substituents (Positions) Key Applications/Properties
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide 78208-58-9 C₇H₉N₄O₃ 1-Me, 3-Me, 4-NO₂, 5-CONH₂ Sildenafil impurity; synthetic intermediate
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide 139756-01-7 C₈H₁₂N₄O₃ 1-Me, 3-Pr, 4-NO₂, 5-CONH₂ Research compound (life sciences)
4-Bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide 489410-05-1 C₁₃H₁₂BrN₄O₃ 4-Br, 3-NO₂, 5-CONH₂-(2,4-dimethylphenyl) Chemical intermediate
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) N/A C₂₁H₁₅ClN₆O 1-Ph, 3-Me, 4-Cl, 5-CONH₂-(4-cyano-1-Ph) Synthetic intermediate (yield: 68%, mp: 133–135°C)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) N/A C₃₃H₃₇N₄O₄S 1-(4-SO₂NH₂Ph), 5-(4-FPh), 3-CONH₂-(di-t-Bu-Ph) Biologically active (structural optimization studies)

Physicochemical Properties

  • Bulkier substituents (e.g., 3b with 4-chlorophenyl: mp 171–172°C) increase melting points due to enhanced crystallinity .
  • Solubility :
    • The nitro group and carboxamide enhance polarity, improving aqueous solubility compared to alkyl-substituted derivatives (e.g., 1-methyl-3-propyl analogue in ).

Spectral and Analytical Data

  • NMR : Pyrazole carboxamides show characteristic aromatic proton signals (δ 7.2–8.1 ppm) and methyl group resonances (δ 2.4–2.7 ppm) . Nitro groups deshield adjacent protons, as seen in compound 3d (δ 8.12 for pyrazole-H) .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., 3a: [M+H]⁺ 403.1 vs. calcd. 403.1) .

Biological Activity

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound exhibits a range of effects, particularly in antimicrobial and anticancer research. The structural features of this compound, including the nitro group and carboxamide functionality, contribute to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The nitro group may participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage and apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)0.01Significant cytotoxicity
HepG2 (Liver)0.03Induces apoptosis
A549 (Lung)26Growth inhibition

These findings suggest that compounds with a pyrazole scaffold can effectively inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies indicate that it exhibits activity against various bacterial strains, potentially making it a candidate for antibiotic development .

Study on Anticancer Activity

A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer activity. The results indicated that compounds similar to this compound demonstrated significant antiproliferative effects against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of several pyrazole derivatives. The study found that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Q & A

Q. Optimization Tips :

  • Use anhydrous conditions for nitration to avoid byproducts.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Example Protocol :

StepReagents/ConditionsYieldPurity (HPLC)
CyclocondensationEthyl acetoacetate, methylhydrazine, EtOH, reflux (12 h)75%95%
NitrationHNO₃ (fuming), H₂SO₄, 0–5°C (2 h)60%90%
Carboxamide FormationNH₃ (g), DMF, 80°C (6 h)65%92%

How should researchers characterize the physicochemical properties of this compound to assess drug-likeness?

Basic Characterization
Key parameters include:

  • LogP (1.60) : Determined via shake-flask method or HPLC retention time.
  • Polar Surface Area (PSA: 106.73 Ų) : Calculated using software like Molinspiration.
  • Solubility : Test in DMSO, water, and PBS (pH 7.4) using UV-Vis spectroscopy.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) for melting point (mp) and decomposition analysis .

Q. Drug-Likeness Criteria :

PropertyTarget RangeObserved Value
LogP≤51.60
Molecular Weight≤500 Da212.21 g/mol
H-bond Donors≤52
H-bond Acceptors≤105

What analytical techniques are recommended for confirming the structural integrity and purity of synthesized this compound?

Q. Basic Analytical Workflow :

NMR Spectroscopy :

  • ¹H NMR : Confirm substitution patterns (e.g., methyl groups at 1,3-positions).
  • ¹³C NMR : Identify carbonyl (C=O) and nitro (NO₂) carbons.

IR Spectroscopy : Detect characteristic peaks (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).

Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 214.

X-ray Crystallography (if crystalline): Resolve 3D structure and confirm nitro group orientation .

Q. Purity Assessment :

  • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages.

What strategies can be employed to resolve contradictions in reported biological activity data for pyrazole-5-carboxamide derivatives?

Q. Advanced Data Analysis

Reproducibility Checks :

  • Validate assays under standardized conditions (e.g., cell line passage number, incubation time).
  • Include positive controls (e.g., doxorubicin for cytotoxicity).

Mechanistic Studies :

  • Use molecular docking (AutoDock Vina) to compare binding modes across conflicting studies.
  • Perform kinetic assays (e.g., IC₅₀ determination) to rule off-target effects.

Meta-Analysis :

  • Compare structural analogs (e.g., nitro vs. amino substituents) to identify SAR trends.
  • Cross-reference with databases like PubChem for bioactivity consensus .

Q. Case Study :

CompoundTarget (IC₅₀)Conflicting Result SourceResolution Strategy
This compoundDHFR (2.5 µM)Discrepancy in cell-based vs. enzymatic assaysValidate via SPR (surface plasmon resonance) for direct binding .

How can molecular docking studies be designed to evaluate the interaction of this compound with potential therapeutic targets?

Q. Advanced Computational Methods

Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., DHFR, COX-2).

Docking Workflow :

  • Protein Preparation : Retrieve PDB structures (e.g., 1KMS for DHFR), remove water, add hydrogens.
  • Ligand Preparation : Optimize 3D geometry (Avogadro) and assign charges (Gasteiger).
  • Grid Generation : Define active site coordinates (e.g., AutoGrid).
  • Docking Runs : Use AutoDock Vina (exhaustiveness = 32) to generate 50 poses.

Validation : Compare docking scores with known inhibitors (e.g., methotrexate for DHFR) .

Q. Example Docking Results :

CompoundDocking Score (kcal/mol)Key Interactions (Residues)
This compound-8.2Asp27 (H-bond), Phe31 (π-π stacking)
Doxorubicin (Reference)-9.1Arg52, Leu54

What are the key considerations in developing structure-activity relationship (SAR) models for nitro-substituted pyrazole carboxamides?

Q. Advanced SAR Modeling

Substituent Effects :

  • Nitro group orientation (para vs. meta) impacts steric and electronic interactions.
  • Methyl groups at 1,3-positions enhance metabolic stability.

QSAR Parameters :

  • Use CoMFA/CoMSIA to map electrostatic and hydrophobic fields.
  • Calculate descriptors (e.g., molar refractivity, dipole moment) via Gaussian08.

Validation :

  • Split datasets into training/test sets (80:20) and assess R²/q² values.
  • Cross-check with in vitro data (e.g., IC₅₀ against cancer cell lines) .

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